molecular formula C23H36N4O5 B14203155 L-Valyl-L-alanyl-L-phenylalanyl-L-leucine CAS No. 923017-77-0

L-Valyl-L-alanyl-L-phenylalanyl-L-leucine

Cat. No.: B14203155
CAS No.: 923017-77-0
M. Wt: 448.6 g/mol
InChI Key: NWPWSMNYSCMXRK-WNHJNPCNSA-N
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Description

L-Valyl-L-alanyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of the amino acids valine, alanine, phenylalanine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

    Resin Loading: The first amino acid (leucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for alanine and valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-alanyl-L-phenylalanyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the development of biocompatible materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-phenylalanyl-L-leucine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-phenylalanine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-valyl-L-phenylalanyl: A tripeptide with a similar sequence but lacking leucine.

Uniqueness

L-Valyl-L-alanyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which can confer distinct biological activities and properties. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.

Properties

CAS No.

923017-77-0

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H36N4O5/c1-13(2)11-18(23(31)32)27-21(29)17(12-16-9-7-6-8-10-16)26-20(28)15(5)25-22(30)19(24)14(3)4/h6-10,13-15,17-19H,11-12,24H2,1-5H3,(H,25,30)(H,26,28)(H,27,29)(H,31,32)/t15-,17-,18-,19-/m0/s1

InChI Key

NWPWSMNYSCMXRK-WNHJNPCNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C(C)C)N

Origin of Product

United States

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